methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group linked to a benzyl group containing a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfamoyl group and the benzyl group containing the furan ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring and thiophene ring can be oxidized under specific conditions.
Reduction: The sulfamoyl group can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the thiophene and benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the sulfamoyl group may produce amine derivatives.
Scientific Research Applications
Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate: shares similarities with other sulfonamide and thiophene derivatives.
Thiophene-2-carboxylate derivatives: These compounds have similar core structures but different substituents, leading to varied properties and applications.
Furan-containing benzyl sulfonamides: These compounds have similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
methyl 3-[[4-(furan-3-yl)phenyl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S2/c1-22-17(19)16-15(7-9-24-16)25(20,21)18-10-12-2-4-13(5-3-12)14-6-8-23-11-14/h2-9,11,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRQEZRSLDOOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.